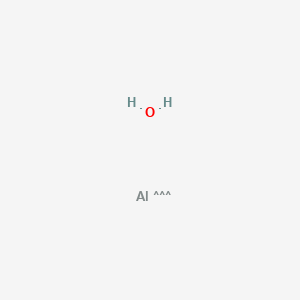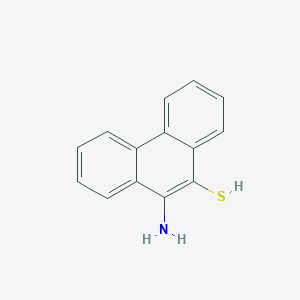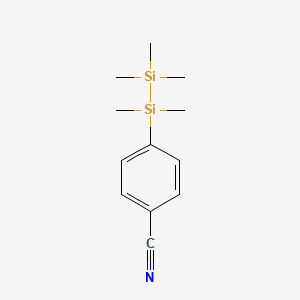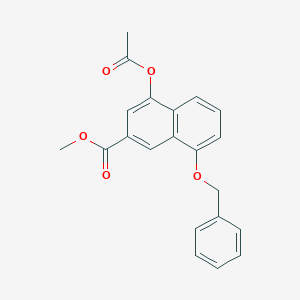
Aluminum monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum monohydrate, also known as boehmite, is a naturally occurring mineral with the chemical formula AlO(OH). It is an important precursor for the production of various aluminum compounds and materials. This compound is commonly found in bauxite ore, which is the primary source of aluminum. This compound is characterized by its amphoteric nature, meaning it can react with both acids and bases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aluminum monohydrate can be synthesized through several methods. One common method involves the thermal dehydroxylation of gibbsite (Al(OH)₃) at temperatures around 300-400°C. This process results in the formation of boehmite (AlO(OH)) and water. Another method involves the hydrothermal treatment of aluminum salts, such as aluminum nitrate or aluminum sulfate, under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, this compound is often produced through the Bayer process, which involves the digestion of bauxite ore in sodium hydroxide solution at high temperatures and pressures. The resulting solution is then cooled and seeded with aluminum hydroxide crystals to precipitate this compound. This process is widely used for the production of alumina (Al₂O₃), which is further processed to produce metallic aluminum.
Análisis De Reacciones Químicas
Types of Reactions: Aluminum monohydrate undergoes various chemical reactions, including:
Oxidation: When heated in the presence of oxygen, this compound can be oxidized to form aluminum oxide (Al₂O₃).
Reduction: It can be reduced to metallic aluminum using reducing agents such as hydrogen gas or carbon.
Hydrolysis: In the presence of water, this compound can hydrolyze to form aluminum hydroxide (Al(OH)₃).
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon at elevated temperatures.
Hydrolysis: Water or aqueous solutions at ambient conditions.
Major Products Formed:
Oxidation: Aluminum oxide (Al₂O₃)
Reduction: Metallic aluminum (Al)
Hydrolysis: Aluminum hydroxide (Al(OH)₃)
Aplicaciones Científicas De Investigación
Aluminum monohydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various aluminum compounds and materials, such as alumina and aluminum-based catalysts.
Biology: Employed in the preparation of biomaterials and as an adjuvant in vaccines to enhance immune responses.
Medicine: Utilized in pharmaceutical formulations, particularly as an antacid to neutralize stomach acid.
Industry: Applied in the production of ceramics, refractories, and as a flame retardant in plastics.
Mecanismo De Acción
The mechanism of action of aluminum monohydrate varies depending on its application. In the context of its use as an adjuvant in vaccines, this compound stimulates the immune system by promoting the uptake of antigens by immune cells and enhancing the production of antibodies. This is achieved through the formation of a depot at the injection site, which slowly releases the antigen and prolongs its exposure to the immune system.
Comparación Con Compuestos Similares
Aluminum hydroxide (Al(OH)₃): A trihydrate form of aluminum that is commonly used as an antacid and in water purification.
Aluminum oxide (Al₂O₃): A highly stable oxide of aluminum used in the production of ceramics, abrasives, and as a catalyst support.
Aluminum chloride (AlCl₃): A compound used in various chemical reactions, including the Friedel-Crafts alkylation and acylation reactions.
Uniqueness of Aluminum Monohydrate: this compound is unique due to its amphoteric nature, allowing it to react with both acids and bases. Additionally, its ability to transform into various aluminum compounds under different conditions makes it a versatile precursor in the synthesis of aluminum-based materials.
Propiedades
Número CAS |
144892-73-9 |
|---|---|
Fórmula molecular |
AlH2O |
Peso molecular |
44.997 g/mol |
InChI |
InChI=1S/Al.H2O/h;1H2 |
Clave InChI |
MHCAFGMQMCSRGH-UHFFFAOYSA-N |
SMILES canónico |
O.[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)





![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)
![Benzene, [[(1-ethenyl-4-hexynyl)oxy]methyl]-](/img/structure/B12543854.png)
![Phosphonic acid, [2-furanyl[(1-methylethyl)amino]methyl]-, didecyl ester](/img/structure/B12543862.png)



![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-3,5-dimethylaniline](/img/structure/B12543888.png)
